Acitretin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-AQFIFDHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022553 | |
| Record name | Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Green-yellow crystalline powder, Crystals from hexane | |
CAS No. |
55079-83-9, 54757-46-9 | |
| Record name | Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitretin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etretin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-230 °C, 228 - 230 °C | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Synthesis of Acitretin Salts
The formation of this compound salts is a pivotal step in isolating the active compound from crude mixtures. Sodium and lithium salts are commonly employed due to their stability and ease of precipitation. In one protocol, crude this compound is dissolved in tetrahydrofuran and treated with aqueous sodium hydroxide (50%) to form the sodium salt. Subsequent washing with acetone yields a purity of 99.5%. Similarly, lithium hydroxide generates a lithium salt with 98.5% purity after acetone treatment.
Key Solvents and Salts
| Salt Type | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Sodium | Tetrahydrofuran/Acetone | 99.5 | 77 |
| Lithium | Tetrahydrofuran/Acetone | 98.5 | 73 |
Acidification and Isolation
The purified salt is acidified with hydrochloric acid (30%) in water to regenerate this compound. This step achieves a final assay purity of 99.45% for the sodium-derived product and 98.5% for the lithium variant. The avoidance of column chromatography enhances scalability, making this method economically viable for commercial production.
Amine-Mediated Salification
Triethylamine Complexation
Crude this compound undergoes salification with triethylamine in water-alcohol solvents (e.g., ethanol or methanol). A 50 g batch dissolved in ethanol-water (260:60 mL) with 38 g triethylamine achieves complete dissolution. Acidification with acetic acid precipitates this compound with an average yield of 92%.
Solvent Optimization
Methanol-water systems (400:60 mL) similarly yield 90% pure this compound, though ethanol-based processes are preferred for reduced toxicity. The method’s reliance on mild bases avoids hazardous reagents, aligning with green chemistry principles.
Intermediate Synthesis and Isomerization
Wittig Reaction for Tetraenoate Intermediate
The butyl ester of this compound (compound VI) is synthesized via a Wittig reaction between 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (IV) and 3-formyl-crotonic acid butyl ester (V). Sodium carbonate in toluene facilitates the reaction, yielding a trans:cis (E/Z) ratio of 55:45.
Isomerization with Iodine
| Parameter | Value |
|---|---|
| Iodine Equivalents | 0.02–0.05 mol/mol |
| Reaction Time | 2–4 hours |
| Final Trans Purity | >97% |
Treating the filtrate with iodine converts residual cis isomers to the trans configuration, boosting total yield to 60–70%. This step is critical for meeting regulatory specifications for isomeric purity.
Classical Synthesis from Retinoid Precursors
Decarboxylation and Isomerization
The IARC handbook outlines a synthesis starting with 5-(4-methoxy-2,3,6-trimethylphenyl)penta-2,4-dienal. Condensation with diethyl oxalacetate in ethanolic NaOH forms a dicarboxylic acid intermediate, which undergoes decarboxylation to yield 13-cis-acitretin. Catalytic iodine isomerization in benzene-ether mixtures produces all-trans-acitretin with >98% purity.
Formulation Strategies for Enhanced Delivery
Nanoparticle Fabrication
Polymeric nanoparticles using PVPK 30 and Poloxamer 407 enhance this compound’s solubility. Precipitation methods yield particles with 96.01% drug release at 90 minutes, ideal for topical applications.
Niosome Encapsulation
Thin-film hydration with Span 60 and cholesterol produces niosomes (471 nm diameter) achieving 92% entrapment efficiency. In vitro studies demonstrate controlled permeation across compromised skin, reducing systemic exposure.
Extemporaneous Compounding
For neonatal use, this compound capsules (10 mg) are suspended in Ora-Plus (2 mg/mL) under a chemotherapy hood. Refrigeration stabilizes the formulation for five days, ensuring dose accuracy in pediatric patients.
Industrial-Scale Manufacturing Considerations
Spray-Drying Techniques
Spray-drying this compound with maltodextrin and microcrystalline cellulose produces uniform granules for capsule filling. Validation batches confirm consistency across 25 mg and 50 mg doses, with dissolution profiles matching reference products.
Polymorphism Control
This compound’s polymorphic forms necessitate strict crystallization controls. Ethanol-water systems favor the thermodynamically stable Form I, ensuring batch-to-batch reproducibility.
化学反应分析
反应类型
阿昔秋维经历各种化学反应,包括氧化、还原和取代。这些反应对于它的代谢和治疗作用至关重要。
常用试剂和条件
参与阿昔秋维反应的常用试剂包括弱无机碱、碘和二甲基甲酰胺等溶剂 . 仔细控制条件,以确保所需的反应途径,并最大限度地减少副反应。
形成的主要产物
阿昔秋维反应形成的主要产物包括它的代谢产物,这些代谢产物对于它的生物活性至关重要。 这些代谢产物通过肝脏中的氧化和还原反应形成 .
科学研究应用
阿昔秋维有广泛的科学研究应用:
作用机制
阿昔秋维通过与调节基因转录的核受体结合而发挥作用。 它诱导角质形成细胞分化并减少表皮过度增生,导致细胞再生减慢 . 分子靶标包括类维生素A受体,如RXR和RAR,它们有助于使皮肤细胞的生长周期正常化 .
相似化合物的比较
Table 1: Key Differences Between this compound and Etretinate
| Parameter | This compound | Etretinate |
|---|---|---|
| Half-life | ~2 days | ~120 days |
| Teratogenicity Risk | 2 months post-treatment | 2 years post-treatment |
| PASI Improvement (%) | 75.8 | 70.8 |
| Tolerability | Lower | Higher |
This compound vs. All-Trans Retinoic Acid (ATRA)
- Neuronal Differentiation : this compound is 10-fold more potent than ATRA in promoting SH-SY5Y neuroblastoma cell differentiation. At 1 µM, this compound achieves effects comparable to 10 µM ATRA, upregulating β-III tubulin and NFH markers .
This compound vs. Methotrexate, Ciclosporin, and Fumaric Acid Esters (FAEs)
- Persistence : Methotrexate outperforms this compound, ciclosporin, and FAEs in treatment persistence (longer duration without discontinuation) .
- Predictors of Ineffectiveness: Prior non-biologic therapy, male sex, comorbidities, and alcohol use reduce this compound efficacy .
This compound vs. Tripterygium wilfordii Hook F (TwHF)
- Safety : TwHF, a traditional herbal therapy, has lower risks of teratogenicity, dyslipidemia, and photosensitivity compared to this compound .
- Efficacy : A randomized trial found comparable efficacy in moderate-to-severe psoriasis, though TwHF’s mechanism remains less understood .
Pharmacogenomic Influences
Table 2: Genetic Variants Affecting this compound Response
| Gene/SNP | Functional Impact | Clinical Relevance |
|---|---|---|
| SLCO1B1 rs4149056 | Reduces OATP1B1-mediated transport | Lower drug uptake and efficacy |
| SLC22A1 rs2282143 | Impairs OCT1-mediated transport | Reduced intracellular accumulation |
生物活性
Acitretin, a second-generation retinoid, is primarily utilized in the treatment of severe psoriasis and other keratinization disorders. As a synthetic derivative of vitamin A, it exhibits significant biological activity through its interaction with nuclear receptors and modulation of gene expression. This article delves into the pharmacodynamics, mechanisms of action, clinical applications, and case studies related to this compound.
This compound's biological activity is largely attributed to its ability to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), influencing the transcription of genes involved in skin cell proliferation and differentiation. The compound operates through several key mechanisms:
- Gene Expression Modulation : this compound activates RAR and RXR subtypes (α, β, and γ), leading to changes in protein synthesis associated with keratinization and inflammation .
- Inhibition of Keratinocyte Proliferation : Studies show that this compound effectively reduces the proliferation of various tumor cell lines, including breast cancer (T47D and MCF-7) and squamous carcinoma cells (SCC4, SCC15, A431) while being more potent than its predecessor etretinate .
- Immune Function Regulation : this compound has been observed to modulate immune responses by inhibiting lymphocyte proliferation in vitro, thereby affecting inflammatory processes associated with psoriasis .
Pharmacokinetics
This compound displays a high degree of protein binding (>99.9%), primarily to albumin. Its bioavailability ranges from 36% to 95%, with peak plasma concentrations occurring approximately 2-3 hours post-administration. The mean terminal elimination half-life is reported between 2.5 to 6.7 hours for this compound itself, while its active metabolite, 13-cis-acitretin, has a significantly longer half-life of 50-60 hours .
Clinical Applications
This compound is indicated for several dermatological conditions:
- Psoriasis : It is particularly effective for pustular psoriasis and psoriatic erythroderma. Its efficacy in plaque psoriasis is moderate .
- Keratinization Disorders : this compound normalizes cell differentiation in various keratinization disorders by reducing the thickness of the cornified layer of the skin .
Case Studies
-
Case Report on Erythrodermic Psoriasis :
A retrospective study indicated that this compound monotherapy was effective in patients with erythrodermic psoriasis that developed from psoriasis vulgaris. Patients showed significant improvement in skin condition without severe adverse effects . -
Acute Overdose Incident :
A case involving a 55-year-old male who inadvertently took an overdose (15 tablets of 25 mg each) resulted in no acute toxicity or liver dysfunction after treatment with activated charcoal. This highlights this compound's relative safety profile even in cases of overdose .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
常见问题
Q. How do researchers address heterogeneity in adverse event reporting across this compound trials?
- Methodology : Standardize AE categorization using CTCAE criteria. Apply propensity score matching to adjust for baseline risk factors (e.g., age, comorbidities). Use meta-regression to identify dose-dependent AE patterns (e.g., 25 mg vs. 50 mg/day) .
Contradiction Analysis
- Alcohol’s Role in Etretinate Metabolism : While earlier studies suggested alcohol accelerates this compound-to-etretinate conversion, recent evidence found no significant association between alcohol intake and serum etretinate levels. Researchers should validate these findings in larger cohorts with controlled dietary variables .
- Growth Plate Effects : Preclinical models show this compound disrupts chondrocyte arrangement, but clinical studies report no significant impact on pediatric bone age. Investigate species-specific responses or compensatory mechanisms in humans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
